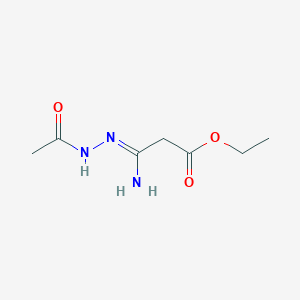

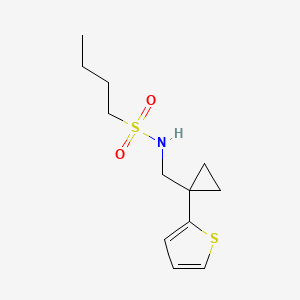

![molecular formula C18H21N3O4 B2679231 Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate CAS No. 170948-50-2](/img/structure/B2679231.png)

Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate” is a chemical compound with the IUPAC name “this compound”. It has a molecular weight of 343.38 .

Molecular Structure Analysis

The InChI code for this compound is1S/C18H21N3O4/c1-5-24-17(22)14(18(23)25-6-2)10-19-13-7-8-15-16(9-13)21-12(4)11(3)20-15/h7-10,19H,5-6H2,1-4H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, their arrangement, and the bonds between them.

科学的研究の応用

Synthesis and Derivative Formation

- Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate and related compounds are prominently used in chemical synthesis. For instance, Sekar and Prasad (1999) explored the synthesis of Dibenzo[b,h][1,6]naphthyridin-5,6-diones utilizing a reaction involving diethyl malonate derivatives, showcasing its potential in synthesizing complex heterocyclic structures (Sekar & Prasad, 1999).

- Valle et al. (2018) demonstrated a rapid, room-temperature synthesis method for Diethyl 2-((4-nitroanilino)methylene)malonate, an important precursor in the multistage synthesis of various biologically active quinoline derivatives (Valle et al., 2018).

Heterocyclic System Synthesis

- The compound and its derivatives are instrumental in the synthesis of fused heterocyclic systems. Kušar, Svete, and Stanovnik (1996) studied reactions of diethyl N,N-dimethylaminomethylenemalonate with various nucleophiles, leading to the formation of fused azino- or azolopyrimidinones, and other heterocyclic systems (Kušar, Svete, & Stanovnik, 1996).

Role in Cyclization Reactions

- The compound plays a critical role in cyclization reactions. La-ongthong et al. (2022) described a method for cyclizing o-alkynylisocyanobenzenes with diethyl malonate, yielding various malonate derivatives (La-ongthong et al., 2022).

Application in Alkaloid Synthesis

- It has been used in alkaloid synthesis, as described by Oels, Storer, and Young (1978), where diethyl 2-(3-methylbut-2-enyl)malonate reacted with anilines to yield various alkaloid derivatives (Oels, Storer, & Young, 1978).

Utilization in Organic Electrochemical Cells

- Shi et al. (2019) demonstrated the use of diethyl malonate in organic electrochemical cells, indicating its potential in energy storage applications (Shi et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

特性

IUPAC Name |

diethyl 2-[[(2,3-dimethylquinoxalin-6-yl)amino]methylidene]propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-5-24-17(22)14(18(23)25-6-2)10-19-13-7-8-15-16(9-13)21-12(4)11(3)20-15/h7-10,19H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZGWEZIZVMHPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC2=NC(=C(N=C2C=C1)C)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

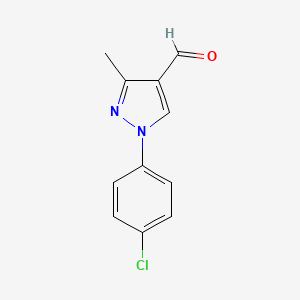

![Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate](/img/structure/B2679150.png)

![4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol](/img/structure/B2679152.png)

![1-(4-methylphenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridazin-4(1H)-one](/img/structure/B2679153.png)

![2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2679158.png)

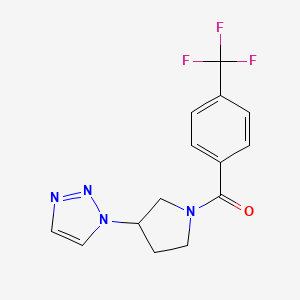

![(E)-2-cyano-N-cyclohexyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2679159.png)

![2-Amino-4-(2-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2679164.png)

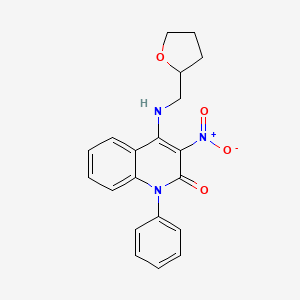

![2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(3-pyridylmethyl)acetamide](/img/structure/B2679171.png)